

# Comparative Efficacy of Frevecitinib and Tezepelumab in the Treatment of Severe Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Frevecitinib |           |
| Cat. No.:            | B15573473    | Get Quote |

This guide provides a detailed comparison of **Frevecitinib** and Tezepelumab, two novel therapeutic agents for severe asthma, aimed at researchers, scientists, and drug development professionals. The comparison covers their distinct mechanisms of action, available clinical efficacy and safety data, and the experimental protocols of key clinical trials.

#### Introduction

Severe asthma remains a significant clinical challenge, with a substantial proportion of patients experiencing inadequate symptom control despite standard-of-care treatments. This has spurred the development of targeted therapies. This guide compares Tezepelumab, a first-in-class monoclonal antibody targeting thymic stromal lymphopoietin (TSLP), and **Frevecitinib**, an investigational inhaled pan-Janus kinase (JAK) inhibitor. While Tezepelumab is an established treatment for a broad population of severe asthma patients, **Frevecitinib** is in earlier clinical development, offering a different therapeutic approach.

#### **Mechanism of Action**

The fundamental difference between these two drugs lies in their targets within the inflammatory cascade of asthma.

Tezepelumab: Tezepelumab is a human monoclonal antibody ( $IgG2\lambda$ ) that specifically binds to and blocks TSLP, a key epithelial cytokine.[1][2][3] TSLP is released by the airway epithelium in response to various triggers and acts upstream in the inflammatory cascade, activating multiple immune cells and downstream pathways involved in asthma pathophysiology.[1][2] By inhibiting



TSLP, Tezepelumab exerts a broad anti-inflammatory effect, reducing the activation of dendritic cells, limiting Th2 cell differentiation, and suppressing the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[2][4] This leads to a reduction in airway hyperresponsiveness and inflammation.[2][4]

**Frevecitinib**: **Frevecitinib** (KN-002) is a first-in-class inhaled pan-JAK inhibitor that targets JAK1, JAK2, JAK3, and TYK2.[5][6][7] The JAK-STAT signaling pathway is crucial for the signaling of multiple cytokines involved in the pathogenesis of asthma. By inhibiting all JAK isoforms, **Frevecitinib** aims to block the signaling of a broad range of pro-inflammatory cytokines at an intracellular level.[6][7] Its formulation as a dry powder for inhalation is designed to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[5][8]

#### **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: Mechanism of action of Tezepelumab.





Click to download full resolution via product page

Caption: Mechanism of action of Frevecitinib.

### **Comparative Efficacy Data**

Direct head-to-head clinical trial data for **Frevecitinib** and Tezepelumab are not available. The following tables summarize key efficacy data from their respective clinical trial programs.

## Table 1: Tezepelumab Efficacy Data from Key Clinical Trials



| Endpoint                                                                 | PATHWAY (Phase 2b)[9]                                        | NAVIGATOR (Phase 3)[10]<br>[11][12]                      |
|--------------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------|
| Annualized Asthma Exacerbation Rate (AAER) Reduction vs. Placebo         | 61-71% (p<0.001)                                             | 56% (p<0.001)                                            |
| Forced Expiratory Volume in 1 second (FEV1) Improvement vs. Placebo      | Significant improvement at all doses                         | Significant improvement                                  |
| Asthma Control Questionnaire<br>(ACQ-6) Score Improvement<br>vs. Placebo | Significant improvement at two higher doses                  | Significant improvement                                  |
| Effect on Biomarkers                                                     | Reductions in blood<br>eosinophils, FeNO, and IgE[1]<br>[10] | Reductions in blood<br>eosinophils, FeNO, and<br>IgE[10] |
| Efficacy in Low Eosinophil<br>Patients (<300 cells/μL)                   | Effective[9]                                                 | Effective[12]                                            |

## Table 2: Frevecitinib Efficacy Data from Phase 1b Studies

| Endpoint                                                      | Phase 1b Study Results[5][8][13]                                          |
|---------------------------------------------------------------|---------------------------------------------------------------------------|
| Fractional Exhaled Nitric Oxide (FeNO) Reduction              | Clinically relevant reductions observed                                   |
| Efficacy in Low Eosinophil Patients (<300 and <150 cells/mm³) | Reductions in FeNO observed in these populations                          |
| Systemic Exposure                                             | Minimal, with plasma levels below pharmacologically active concentrations |

# Safety and Tolerability Table 3: Comparative Safety Profiles



| Adverse Events              | Tezepelumab[9][14]                               | Frevecitinib[8][13][15]                                                                |
|-----------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------|
| Common Adverse Events (≥5%) | Nasopharyngitis, headache,<br>bronchitis, asthma | Data from Phase 2b trial pending. Phase 1 showed no systemic or local safety concerns. |
| Serious Adverse Events      | Incidence similar to placebo                     | Data from Phase 2b trial pending.                                                      |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for key studies of Tezepelumab and the planned design for **Frevecitinib**.

## Tezepelumab: NAVIGATOR Phase 3 Trial (NCT03347279) [17]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]
- Participants: 1060 patients aged 12-80 years with severe, uncontrolled asthma receiving medium- to high-dose inhaled corticosteroids (ICS) and at least one additional controller medication, with or without oral corticosteroids (OCS).[11][16]
- Intervention: Subcutaneous injection of Tezepelumab 210 mg or placebo every 4 weeks for a 52-week treatment period.[11][16]
- Primary Endpoint: The annualized rate of asthma exacerbations over the 52-week treatment period.[12]
- Secondary Endpoints: Included the effect on pre-bronchodilator FEV1, ACQ-6 score, and safety and tolerability.
- Biomarker Analysis: Subgroup analyses were conducted based on baseline blood eosinophil counts, fractional exhaled nitric oxide (FeNO) levels, and serum total IgE.[10]



#### Frevecitinib: Planned Phase 2b Trial

- Study Design: A dose-ranging trial to assess efficacy and safety is planned to begin in mid-2025.[5][8][15]
- Participants: Patients with asthma that is inadequately controlled despite treatment with medium-to-high dose ICS and long-acting beta-agonists (LABA).[5][8]
- Intervention: Inhaled dry powder **Frevecitinib** at various doses.[15]
- Primary Endpoint: Likely to be a measure of lung function (e.g., FEV1) and/or a reduction in asthma exacerbations.
- Secondary Endpoints: Will likely include safety and tolerability, pharmacokinetic profiles, and effects on biomarkers such as FeNO.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial.

### **Discussion and Future Directions**



Tezepelumab has established its efficacy in a broad population of patients with severe, uncontrolled asthma, including those with low eosinophil counts, by targeting the upstream epithelial cytokine TSLP.[9][10][12] Its broad mechanism of action makes it a valuable therapeutic option.[4] A meta-analysis suggests that while all biologics showed similar efficacy, Tezepelumab was associated with numerically lower AAERs.[17][18]

**Frevecitinib**, with its novel inhaled pan-JAK inhibitor mechanism, represents a promising new approach.[5][6] The targeted delivery to the lungs is designed to maximize local efficacy while minimizing systemic side effects, a potential advantage for JAK inhibitors.[8][13] Early data showing a reduction in FeNO even in low-eosinophil patients is encouraging.[5][8][13]

Future head-to-head comparative studies will be necessary to definitively establish the relative efficacy and safety of these two agents. The results of the upcoming Phase 2b trial for **Frevecitinib** are eagerly awaited and will provide more robust data on its potential role in the management of severe asthma. Researchers will be particularly interested in its performance in non-T2 inflammatory phenotypes of asthma.

#### Conclusion

Tezepelumab and **Frevecitinib** offer distinct and innovative approaches to the treatment of severe asthma. Tezepelumab provides broad efficacy through the inhibition of an upstream cytokine, TSLP, while **Frevecitinib** offers a novel, targeted, inhaled approach to block intracellular cytokine signaling via JAK inhibition. The choice between these and other targeted therapies will increasingly depend on patient-specific factors and the evolving landscape of clinical evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. TEZSPIRE® ▼ (tezepelumab) Mechanism of Action: Blocking TSLP [myastrazeneca.co.uk]

#### Validation & Comparative





- 2. What is the mechanism of action of Tezepelumab? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hcplive.com [hcplive.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Kinaset Therapeutics to Present Phase 1 Results of Frevecitinib for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 7. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. [Mechanism of action of tezepelumab (TEZSPIRE®) and clinical trial results in asthma] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. What clinical trials have been conducted for Tezepelumab? [synapse.patsnap.com]
- 13. hcplive.com [hcplive.com]
- 14. ajmc.com [ajmc.com]
- 15. FDA clears Kinaset's IND for a Phase 2b trial of KN-002 frevecitinib DPI in patients with asthma OINDPnews [oindpnews.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Comparing Tezepelumab to Other Biologics in Severe Asthma Treatment | Docwire News [docwirenews.com]
- 18. Tezepelumab compared with other biologics for the treatment of severe asthma: a systematic review and indirect treatment comparison PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Frevecitinib and Tezepelumab in the Treatment of Severe Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573473#comparative-efficacy-of-frevecitinib-and-tezepelumab]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com